

Glucose Pentaacetate: A Versatile Tool for Probing Insulinotropic Action

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Compound of Interest

Compound Name: *Glucose pentaacetate*

Cat. No.: *B165980*

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing **glucose pentaacetate** as a tool to investigate the mechanisms of insulin secretion. **Glucose pentaacetate**, a synthetic derivative of glucose, serves as a valuable probe for dissecting the intricate signaling pathways within pancreatic β -cells. Its various anomers, particularly α -D-**glucose pentaacetate** and β -L-**glucose pentaacetate**, offer distinct mechanisms of action, allowing for a nuanced exploration of insulinotropic effects.

Introduction

Glucose pentaacetate is a form of glucose where the hydroxyl groups have been acetylated, rendering the molecule more lipophilic. This increased lipophilicity allows it to cross cell membranes independently of the typical glucose transporters. Once inside the cell, esterases can hydrolyze the acetate groups, releasing glucose. However, research has revealed that its insulinotropic action is not solely dependent on intracellular glucose generation, with some anomers acting through unique, non-metabolic pathways. This makes **glucose pentaacetate** a powerful tool to bypass glucose transport and directly probe downstream signaling events, as well as to investigate novel pathways of insulin secretion.

Mechanism of Action

The insulintropic effects of **glucose pentaacetate** vary significantly depending on the anomer used:

- **α -D-Glucose Pentaacetate**: The action of this anomer is primarily linked to its intracellular hydrolysis, which liberates glucose and subsequently stimulates insulin secretion through the canonical glucose-sensing pathway. However, the coupling mechanism appears to differ from that of unesterified D-glucose.^[1] It mimics the effects of nutrient secretagogues by stimulating proinsulin biosynthesis, inhibiting K⁺ efflux, and augmenting Ca²⁺ influx, all of which are characteristic of nutrient-stimulated insulin secretion.^{[1][2]}
- **β -D-Glucose Pentaacetate**: This anomer also stimulates insulin release, with a potency slightly less than its α -counterpart.^{[3][4][5]} Its mechanism is also thought to involve intracellular glucose generation.
- **β -L-Glucose Pentaacetate**: In contrast to the D-anomers, the insulintropic action of **β -L-glucose pentaacetate** is not attributed to its metabolism.^{[6][7]} Instead, it is proposed to act directly on the β -cell membrane, possibly through a yet-to-be-identified receptor.^{[6][7][8]} This interaction is thought to lead to membrane depolarization, the induction of electrical activity, and a subsequent increase in intracellular calcium, triggering insulin exocytosis.^{[6][7]} Interestingly, **β -L-glucose pentaacetate** has a bitter taste, and pancreatic β -cells are known to express taste receptors, suggesting a potential link.^[6]

Data Presentation

The following tables summarize the quantitative data on the effects of different **glucose pentaacetate** anomers on insulin secretion and related cellular processes, as compiled from various studies.

Table 1: Effect of **Glucose Pentaacetate** Anomers on Insulin Secretion in Rat Pancreatic Islets

Compound	Concentration	Condition	Effect on Insulin Secretion	Reference
α -D-Glucose Pentaacetate	1.0 mM	In the presence of 5.0 mM L-leucine	Fourfold increase in overall insulin secretion.	[2]
α -D-Glucose Pentaacetate	1.7 mM	In the presence of 10.0 mM L-leucine	Stimulated insulin release.	[9]
β -D-Glucose Pentaacetate	Not specified	Not specified	Slightly less potent than α -D-glucose pentaacetate.	[3]
β -L-Glucose Pentaacetate	1.7 mM	In the presence of 10.0 mM L-leucine	Stimulated insulin release, but to a lesser extent than α -D-glucose pentaacetate.	[9]
Unesterified D-Glucose	1.7 mM	In the presence of 10.0 mM L-leucine	Failed to stimulate insulin release.	[9]

Table 2: Dose-Response of β -L-**Glucose Pentaacetate** on Insulin Release in Rat Pancreatic Islets

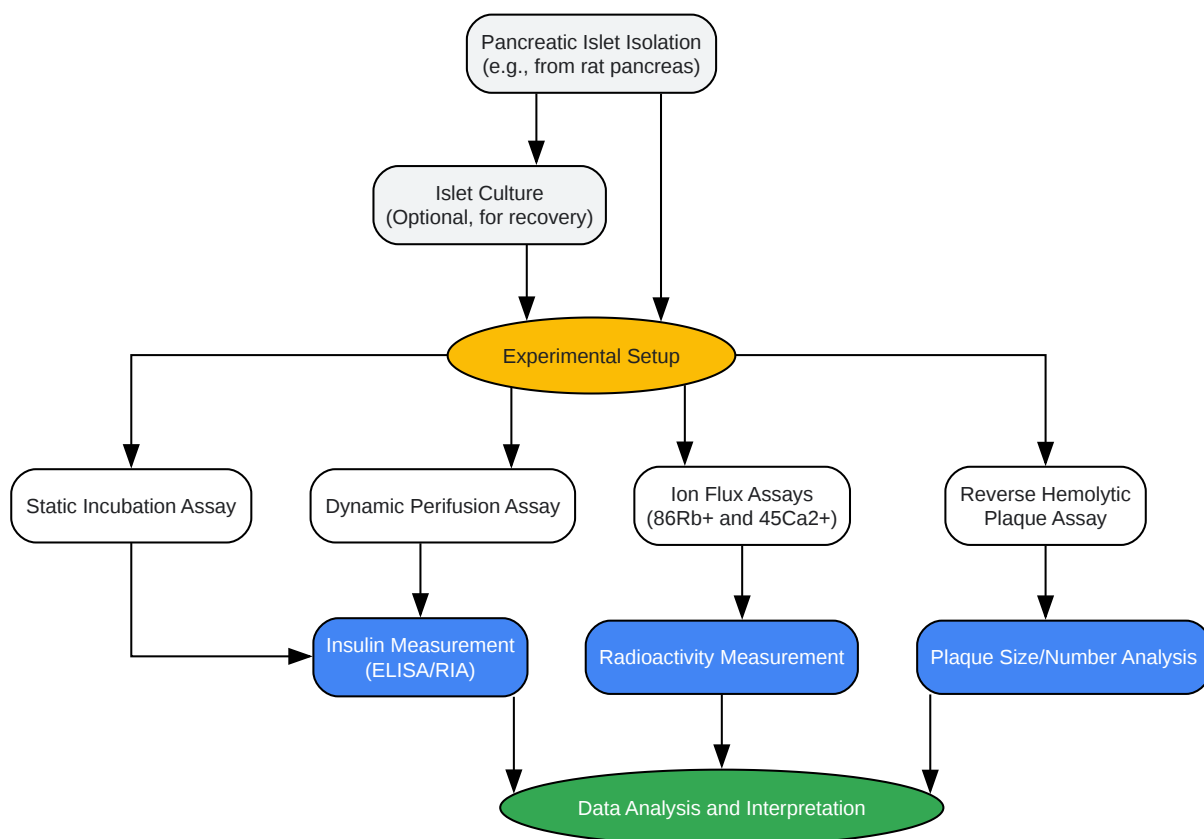
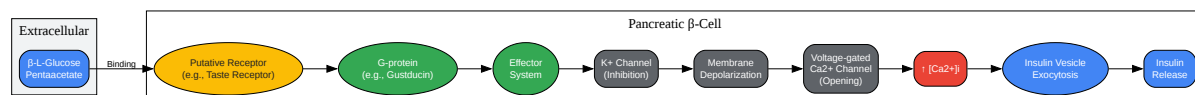
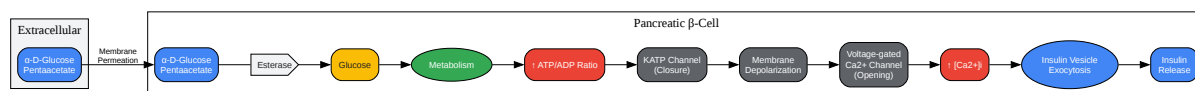
Concentration	Condition	Effect on Glucose-Stimulated Insulin Release	Reference
0.17 mM	In the presence of 7.0 mM D-glucose	No significant increase.	[10]
0.34 mM	In the presence of 7.0 mM D-glucose	Significant increase.	[10]
0.85 mM	In the presence of 7.0 mM D-glucose	Close-to-maximal response.	[8]

Table 3: Effects of **Glucose Pentaacetate** on Pancreatic β -Cell Ion Fluxes

Compound	Effect on $^{86}\text{Rb}^+$ Outflow (K^+ Efflux)	Effect on $^{45}\text{Ca}^{2+}$ Efflux (Ca^{2+} Influx)	Reference
α -D-Glucose Pentaacetate	Inhibited	Augmented	[1][2]
β -L-Glucose Pentaacetate	Decreased	May induce oscillations in cytosolic Ca^{2+}	[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of α -D-Glucose Pentaacetate



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